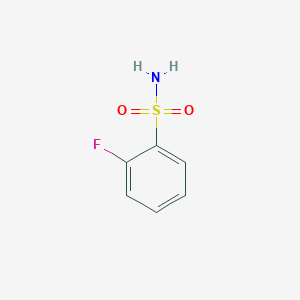

2-Fluorobenzenesulfonamide

Übersicht

Beschreibung

2-Fluorobenzenesulfonamide can be synthesized by reacting 2-fluorobenzenesulfonyl chloride (in tetrahydrofuran) with 50% NH4OH.

Wissenschaftliche Forschungsanwendungen

Selective Cyclooxygenase-2 Inhibitors : 2-Fluorobenzenesulfonamide derivatives, specifically 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Complex Studies : The interaction of 4-fluorobenzenesulfonamide with human carbonic anhydrases has been explored using NMR spectroscopy. This study provides insights into the stoichiometry and dynamics of enzyme-inhibitor complexes, which are relevant in understanding enzyme function and inhibition (Dugad & Gerig, 1988).

Enantioselective Fluorination in Organic Chemistry : this compound derivatives have been employed in the enantioselective fluorination of 2-oxindoles, facilitated by chiral palladium complexes. This process is important in the synthesis of various organic compounds with potential pharmaceutical applications (Wang et al., 2014).

Synthesis of Fluorine-18 Labeled Compounds : this compound derivatives have been used in the synthesis of fluorine-18 labeled compounds, which are significant in the development of β-cell imaging agents for diabetes research (Shiue et al., 2001).

Novel Synthesis Methods : Innovative methods for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides have been developed, demonstrating the versatility of this compound in organic synthesis (Zhao et al., 2017).

Investigations in Coordination Chemistry : The preparation and characterization of new platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide have been explored. This research is significant in the field of coordination chemistry and the development of novel compounds (Amim et al., 2008).

Aminochlorination of Alkenes : The aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide has been developed, showcasing the compound's importance in organic synthesis and the creation of diverse chemical structures (Pu et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Fluorobenzenesulfonamide, also known as N-Fluorobenzenesulfonimide (NFSI), is a commonly used electrophilic fluorinating agent in organic synthesis . It is used to introduce fluorine into neutral organic molecules and to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Mode of Action

NFSI is utilized for the direct fluorination and amination of (hetero)aromatic C–H bonds . The mechanism of this reaction was proposed to initiate with the formation of a Pd (ii) fluoride complex through oxidation of Pd (0) by NFSI . This is followed by C–H activation to form the palladacycle intermediate .

Biochemical Pathways

The direct fluorination of inert C (aryl)–H bonds in a regioselective manner is a key biochemical pathway influenced by NFSI .

Pharmacokinetics

Its molecular weight (31534 g/mol) and its physical state (stable, easy-to-handle, crystalline solid ) could influence its bioavailability.

Result of Action

The result of NFSI’s action is the introduction of fluorine into neutral organic molecules and the fluorination of nucleophilic substrates . This can lead to the creation of fluoroarenes, which are important structural motifs in medicinal chemistry that display a broad spectrum of biological and pharmacological activities .

Action Environment

The efficacy and stability of NFSI can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, NFSI is a stable, easy-to-handle, crystalline solid , suggesting that it may be less sensitive to environmental conditions compared to gaseous or liquid reagents.

Biochemische Analyse

Biochemical Properties

It is known that fluorinated benzenesulfonamides, a group to which 2-Fluorobenzenesulfonamide belongs, are often used in organic synthesis to introduce fluorine into neutral organic molecules This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function or activity

Molecular Mechanism

It is known that N-Fluorobenzenesulfonimide, a related compound, is a commonly used electrophilic fluorinating agent in organic synthesis This suggests that this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLBWYLZCQOPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184110 | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30058-40-3 | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-fluorobenzenesulfonamide derivatives like JTE-522?

A1: JTE-522 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. [, ] COX-2 is an enzyme involved in the production of prostaglandins, which are lipid mediators involved in inflammation and pain. By selectively inhibiting COX-2, JTE-522 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. [, ]

Q2: How does the introduction of a fluorine atom at the ortho position of the benzenesulfonamide moiety affect the compound's activity?

A2: Research indicates that the introduction of a fluorine atom at the ortho position of the benzenesulfonamide ring significantly enhances the selectivity for COX-2 inhibition over COX-1. [] This selectivity is crucial as COX-1 inhibition is associated with gastrointestinal side effects. []

Q3: Can you elaborate on the in vivo efficacy of JTE-522 in preclinical models?

A3: JTE-522 has demonstrated significant antitumor activity in a rat model of esophageal cancer induced by N-nitrosomethylbenzylamine (NMBA). [] Oral administration of JTE-522 led to a reduction in both tumor number and size. [] Additionally, JTE-522 suppressed the development of carcinomas in this model. [] Further studies have shown its synergistic effect with cisplatin in inhibiting bladder cancer cell growth both in vitro and in vivo. []

Q4: Beyond its role as a COX-2 inhibitor, has JTE-522 demonstrated any other interesting biological activities?

A5: Interestingly, JTE-522 has shown potential in sensitizing bladder cancer cells to cisplatin-mediated cytotoxicity and apoptosis. [] This synergistic effect was observed both in vitro and in vivo and was associated with a decrease in the expression of the anti-apoptotic molecule Bcl-2. [] This finding suggests a potential application of JTE-522 in combination therapies for bladder cancer.

Q5: What synthetic approaches have been explored for the synthesis of this compound derivatives like JTE-522 and related compounds?

A6: Researchers have developed a novel synthetic route for 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides, which are structurally related to 2-fluorobenzenesulfonamides. [] This method utilizes a base-mediated intramolecular one-pot double-cyclization of epoxide-tethered 2-fluorobenzenesulfonamides. [] Another study outlines a diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, employing N-aryl-2-fluorobenzenesulfonamides and trans-2,3-epoxy-cinnamyl-alcohol-derived tosylates as starting materials. [] This three-step approach involves N-alkylation of sulfonamides, intramolecular epoxide ring-opening, and SNAr reactions. []

Q6: Have there been any studies investigating the potential of 2-fluorobenzenesulfonamides in the context of human carbonic anhydrase II?

A7: While the provided abstracts do not contain specific information about the interaction of 2-fluorobenzenesulfonamides with human carbonic anhydrase II, one abstract mentions a study focusing on this interaction. [] Further investigation into the full text of this research article is recommended for detailed insights.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B182522.png)